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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565550

Audience: Researchers, scientists, and drug development professionals.

Introduction to BS2G (Bis[sulfosuccinimidyl]
glutarate)

Bis[sulfosuccinimidyl] glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking
agent widely employed in the study of protein-protein interactions.[1][2] Its key features make it
a versatile tool for capturing both stable and transient protein complexes. BS2G contains two
N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines
(present on lysine residues and the N-terminus of proteins) at a pH range of 7-9 to form stable
amide bonds.[3][4]

A significant advantage of BS2G is its water-solubility, which allows for crosslinking reactions to
be performed in aqueous, near-physiological buffers, avoiding the need for organic solvents
that can denature proteins.[4] Furthermore, BS2G is membrane-impermeable, making it an
ideal reagent for specifically studying cell surface protein interactions without affecting
intracellular components.[2][4] The spacer arm of BS2G is 7.7 A, providing a defined spatial
constraint for identifying closely interacting proteins.[3] For quantitative mass spectrometry
applications, a deuterated (heavy) version, BS2G-d4, is available, which, when used in
combination with the light form (BS2G-d0), allows for the precise identification and
guantification of crosslinked peptides.[4]

Key Properties of BS2G
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Property Value Reference

. Sulfo-DSG,
Alternative Names _ o [3]
Bis(sulfosuccinimidyl) glutarate

Molecular Weight 530.35 Da [3]
Spacer Arm Length 7.7 A [3]
Reactivity Primary amines (-NH2) [3]
Solubility Water-soluble [4]
Membrane Permeability Impermeable [2]
Cleavability Non-cleavable [4]

Experimental Protocols
l. General BS2G Crosslinking Protocol

This protocol provides a general guideline for crosslinking proteins in solution. Optimal
conditions may vary depending on the specific proteins and their environment.

A. Materials

BS2G (light or heavy)

Protein sample in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)

Quenching buffer (e.g., 1 M Tris-HCI, pH 7.5 or 1 M Glycine)

Reaction tubes

B. Reagent Preparation

o Equilibrate the BS2G vial to room temperature before opening to prevent moisture
condensation.[3]

o Immediately before use, prepare a fresh stock solution of BS2G in a non-amine-containing,
agueous buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[3] Do not use buffers containing
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primary amines like Tris, as they will compete with the reaction.
C. Crosslinking Reaction

o Add the BS2G stock solution to the protein sample. A common starting point is a 20- to 50-
fold molar excess of crosslinker to protein, with a final BS2G concentration typically ranging
from 0.5 to 5 mM.[3]

¢ Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]
e Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3]

 Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is
guenched.[3]

D. Sample Analysis

e The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass
spectrometry.

Il. Protocol for SDS-PAGE and Western Blot Analysis of
BS2G-Crosslinked Samples

A. Sample Preparation for SDS-PAGE

» After quenching the crosslinking reaction, add an appropriate volume of 2x or 4x Laemmli
sample buffer containing a reducing agent (e.g., DTT or 3-mercaptoethanol) to the
crosslinked protein sample.

¢ Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
o Allow the samples to cool to room temperature before loading onto the gel.
B. SDS-PAGE

o Load the prepared samples, along with a non-crosslinked control and a molecular weight
marker, onto a polyacrylamide gel of an appropriate percentage to resolve the expected
higher molecular weight complexes.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.proteochem.com/protocols/BS2G-Product-Information-Sheet.pdf
https://www.proteochem.com/protocols/BS2G-Product-Information-Sheet.pdf
https://www.proteochem.com/protocols/BS2G-Product-Information-Sheet.pdf
https://www.proteochem.com/protocols/BS2G-Product-Information-Sheet.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Run the gel according to standard procedures until the dye front reaches the bottom.
C. Western Blotting

o Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF
membrane using a standard wet or semi-dry transfer protocol.

» Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in
TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

 Incubate the membrane with a primary antibody specific to one of the proteins of interest,
diluted in blocking buffer, overnight at 4°C with gentle agitation.

e Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to
remove unbound primary antibody.

 Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody, diluted in blocking buffer, for 1 hour at room temperature.

e Wash the membrane again as described in step 4.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
appropriate imaging system. Crosslinked complexes will appear as higher molecular weight
bands compared to the monomeric protein in the non-crosslinked control lane.

lll. Protocol for Mass Spectrometry Analysis of BS2G-
Crosslinked Proteins

A. In-solution or In-gel Digestion

o Following the crosslinking reaction and quenching, the protein sample can be processed for
mass spectrometry analysis. This can be done either by in-solution digestion of the entire
crosslinked mixture or by excising the crosslinked bands from an SDS-PAGE gel for in-gel
digestion.

e Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with
iodoacetamide.
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» Digest the proteins with a protease, typically trypsin, overnight at 37°C.
B. Enrichment of Crosslinked Peptides (Optional)

o To increase the identification rate of crosslinked peptides, which are often in low abundance,
an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange
(SCX) chromatography can be performed.

C. LC-MS/MS Analysis

e Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).[5]

e Use a high-resolution mass spectrometer to accurately measure the masses of the precursor
and fragment ions.[5]

D. Data Analysis

o Utilize specialized software (e.g., pLink, xQuest, StavroX) to identify the crosslinked peptides
from the complex MS/MS data.[5]

o The software will search the data for pairs of peptides that are linked by the BS2G
crosslinker, taking into account the mass modification introduced by the crosslinker.

e For quantitative studies using BS2G-d0/d4, the software will identify peptide pairs with a
characteristic mass difference of 4 Da.[4]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for BS2G
crosslinking experiments. These values should be considered as starting points and may
require optimization for specific applications.

Table 1: Recommended BS2G Concentration Ranges
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o Protein Molar Excess Final BS2G

Application . . Reference
Concentration of BS2G Concentration

In vitro

crosslinking of > 5 mg/mL 10-fold 0.25-5mM [3]

purified proteins

In vitro

crosslinking of <5 mg/mL 20- to 50-fold 0.25-5mM [3]

purified proteins

Crosslinking in ] Titration
Variable 0.1-2mM [6]

cell lysates recommended

Table 2: Recommended Reaction Times and Temperatures
Temperature Reaction Time Notes Reference

Standard condition for

Room Temperature 30 - 60 minutes o [3]
most applications.
Slower reaction rate,

4°C (onice) 2 hours may be preferable for [3]

labile complexes.

Table 3: Compatible and Incompatible Buffer Components

Buffer Type Examples Compatibility with BS2G
Phosphate Buffers PBS, Sodium Phosphate Compatible

HEPES Buffers HEPES Compatible
Bicarbonate/Carbonate Buffers  Sodium Bicarbonate Compatible

Borate Buffers Boric Acid Compatible
Amine-containing Buffers Tris, Glycine Incompatible (will quench the

reaction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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